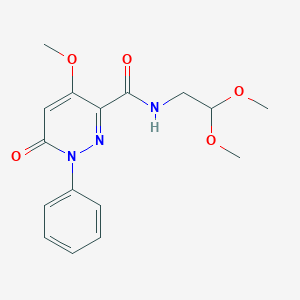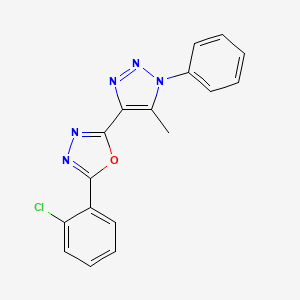
4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring, along with the fluorobenzyl and acetyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-fluorobenzyl hydrazide can react with acetic anhydride to form the oxadiazole ring.
Acetylation: The acetyl group can be introduced by reacting the oxadiazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated oxadiazole with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) and the implementation of purification techniques such as crystallization or chromatography are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially converting them into amines or alcohols, respectively.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.
Medicine
In medicine, derivatives of this compound are being investigated for their anticancer properties. The presence of the fluorobenzyl group enhances its ability to penetrate cell membranes, making it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes by binding to their active sites, preventing the bacteria from synthesizing essential proteins. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the oxadiazole ring.
N-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine: Lacks the acetyl and benzamide groups, making it less complex.
4-acetyl-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
The uniqueness of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its combination of the oxadiazole ring, fluorobenzyl group, and acetyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-acetyl-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-11(23)13-4-6-14(7-5-13)17(24)20-18-22-21-16(25-18)10-12-2-8-15(19)9-3-12/h2-9H,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSSXSWBFOJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2581925.png)
![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)


![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)

![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)



![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)
![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581948.png)
